molecular formula C10H6Cl2N2O B11719413 2,4-Dichloro-6-phenoxypyrimidine

2,4-Dichloro-6-phenoxypyrimidine

Cat. No.: B11719413
M. Wt: 241.07 g/mol
InChI Key: GNFMCTYPYOXKRU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenoxy group at position 6. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chlorine atom at position 6.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-phenoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

2,4-Dichloro-6-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenoxypyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

2,4-Dichloro-6-phenoxypyrimidine can be compared with other similar compounds such as:

    2,4,6-Trichloropyrimidine: A precursor used in its synthesis.

    2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with different substituents.

    2,4-Diamino-6-chloropyrimidine: A compound with amino groups instead of phenoxy.

Uniqueness: The presence of the phenoxy group at position 6 imparts unique chemical properties to this compound, making it a versatile intermediate for various synthetic applications. Its reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2,4-dichloro-6-phenoxypyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H

InChI Key

GNFMCTYPYOXKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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